molecular formula C12H11BrS B1521975 3-Bromo-2,4-dimethyl-5-phenylthiophene CAS No. 362513-28-8

3-Bromo-2,4-dimethyl-5-phenylthiophene

Cat. No. B1521975
M. Wt: 267.19 g/mol
InChI Key: VJMJMLJTIYJVQY-UHFFFAOYSA-N
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Description

“3-Bromo-2,4-dimethyl-5-phenylthiophene” is a chemical compound with the molecular formula C12H11BrS and a molecular weight of 267.18 . It is a solid substance that can range in color from white to orange to green .


Synthesis Analysis

The synthesis of “3-Bromo-2,4-dimethyl-5-phenylthiophene” can be achieved from Iodobenzene and Boronic acid, B- (4-bromo-3,5-dimethyl-2-thienyl)- .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2,4-dimethyl-5-phenylthiophene” consists of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with bromo, dimethyl, and phenyl groups .


Physical And Chemical Properties Analysis

“3-Bromo-2,4-dimethyl-5-phenylthiophene” has a melting point of 32 °C and a predicted boiling point of 294.7±35.0 °C . Its density is predicted to be 1.384±0.06 g/cm3 . It is recommended to be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Photochromic and Fluorescence Properties

3-Bromo-2,4-dimethyl-5-phenylthiophene and its derivatives have been studied for their photochromic and fluorescence properties. These compounds exhibit photochromic coloration reactions, forming ring-closed isomers with a cyclohexadiene backbone. Certain compounds in this class display green or orange fluorescence with high quantum yields, making them potential candidates for applications in photochromic devices and fluorescence pattern formation in stable amorphous films (Taguchi et al., 2011).

Structural and Spectroscopic Analysis

The structural determination and chemical properties of bromo-thiophene derivatives, including 3-Bromo-2,4-dimethyl-5-phenylthiophene, have been investigated using spectroscopic methods and quantum chemistry calculations. These studies are crucial for understanding the molecular bonding, electron distribution, and energy gaps in these compounds, which are relevant for designing new materials with specific electronic properties (Ramesh et al., 2020).

Palladium-Catalyzed Reactions

In the realm of organic synthesis, 3-Bromo-2,4-dimethyl-5-phenylthiophene derivatives have been used in palladium-catalyzed cross-coupling reactions. These reactions are essential for the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Verbitskiy et al., 2013).

Synthesis of Phenothiazines

3-Bromo-2,4-dimethyl-5-phenylthiophene derivatives have been involved in the synthesis of phenothiazines through Smiles rearrangement. Phenothiazines are compounds with a wide range of pharmacological activities, making this synthesis pathway significant for medical research (Sharma et al., 2002).

Synthesis of Diaryl Acenaphthylene Derivatives

The synthesis and study of diaryl acenaphthylenes, involving 3-Bromo-2,4-dimethyl-5-phenylthiophene derivatives, have been conducted to explore their photochromic properties. This research is relevant for the development of materials with reversible photochromism, which can be applied in optical data storage and photo-switchable devices (Fukumoto et al., 2011).

properties

IUPAC Name

3-bromo-2,4-dimethyl-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrS/c1-8-11(13)9(2)14-12(8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMJMLJTIYJVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659746
Record name 3-Bromo-2,4-dimethyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dimethyl-5-phenylthiophene

CAS RN

362513-28-8
Record name 3-Bromo-2,4-dimethyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Nakashima, K Atsumi, S Kawai, T Nakagawa… - 2007 - Wiley Online Library
Triangle terarylene derivatives based on the 4,5‐diarylthiazole structure have been synthesized and their photochromic properties have been studied both in solution and in the …
T Asai, A Takata, A Nagaki, J Yoshida - ChemSusChem, 2012 - Wiley Online Library
An effective method for the synthesis of photochromic diarylethenes through the generation of heteroaryllithiums and subsequent reaction with octafluorocyclopentene has been …
T Nakashima, K Miyamura, T Sakai… - Chemistry–A European …, 2009 - Wiley Online Library
Seeing red: Imidazolium‐substituted diarylethenes show solvent‐ and ion‐controlled chromisms in addition to reversible photochromic reactions. The shift of equilibrium between two …
S Kobatake, M Irie - Tetrahedron, 2003 - Elsevier
A diarylethene dimer linked by a phenyl group was synthesized and the photochromic behavior was examined. Upon irradiation with ultraviolet light (λ=313 nm), a hexane solution of …
Number of citations: 109 www.sciencedirect.com
N Tanifuji, M Irie, K Matsuda - Journal of the American Chemical …, 2005 - ACS Publications
Photoswitching of the intramolecular magnetic interaction was demonstrated using diarylethenes with 2,5-bis(arylethynyl)-4-methyl-3-thienyl side group. Two nitroxide radicals were …
Number of citations: 177 pubs.acs.org
MSJ Sang - 2017 - search.proquest.com
The work presented in this thesis describes the design and preparation of asymmetrical, amphiphilic dithienylethenes (DTEs). In general, enhancing the photochromic properties of …
Number of citations: 3 search.proquest.com
M Takeshita, E Mizukami, K Murakami… - European Journal of …, 2014 - Wiley Online Library
Two types of diarylethene, each of which contains a naphthalene and a thiophene ring, were synthesized, and their photochromic properties were studied. The photochromic properties …

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